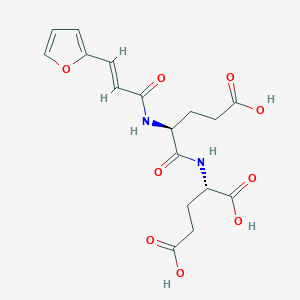

FA-Glu-Glu-OH

Vue d'ensemble

Description

FA-Glu-Glu-OH is a dipeptide with the molecular formula C17H20N2O9 . It can be used as an intermediate in peptide synthesis .

Synthesis Analysis

A new glyco-phenol was produced by the coupling between glucosamine (Glu) and ferulic acid (FA) using Myceliophthora thermophila laccase as a biocatalyst in mild conditions . The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds .Molecular Structure Analysis

The molecular weight of FA-Glu-Glu-OH is 396.3 g/mol . The liquid chromatography-mass spectrometry analysis showed that the FA-Glu derivative exhibited a molecular mass at MM 713 g/mol containing one Glu molecule and three FA molecules after decarboxylation .Chemical Reactions Analysis

The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds . Under optimal conditions, almost 55% of -NH2 groups on Glu were bound with FA oxidation products .Physical And Chemical Properties Analysis

FA-Glu-Glu-OH has a molecular weight of 396.3 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 . It also has a topological polar surface area of 183 Ų and a heavy atom count of 28 .Applications De Recherche Scientifique

Biotechnology: Enzyme Functionality and Synthesis

FA-Glu-Glu-OH plays a role in the study of enzyme functionality and synthesis within biotechnological applications. It serves as a substrate or intermediate in enzymatic reactions, aiding in the understanding of enzyme specificity and action. This dipeptide can be used to investigate the activity of proteases, which are crucial for protein processing and modification in industrial biotechnology .

Medicine: Drug Delivery Systems

In medical research, FA-Glu-Glu-OH is explored as a potential building block for developing drug delivery systems. Its structure allows for the attachment of therapeutic agents, facilitating targeted delivery to specific cells or tissues. This can enhance the efficacy of drugs while minimizing side effects .

Environmental Science: Sustainable Surfactants

Environmental scientists are interested in FA-Glu-Glu-OH for its potential use in creating sustainable surfactants. These surfactants can be produced through environmentally friendly processes and have applications in cleaning agents, emulsifiers, and dispersants, contributing to reduced environmental impact .

Food Industry: Food Processing and Preservation

In the food industry, FA-Glu-Glu-OH may be utilized in processes that involve protein cross-linking, such as improving the texture and stability of food products. It can also play a role in the preservation of food items by acting as an additive that enhances shelf life and maintains quality .

Materials Science: Hydrogel Development

Researchers in materials science are investigating the use of FA-Glu-Glu-OH in the development of hydrogels. These hydrogels have potential applications in biomedical devices, soft robotics, and artificial skins. The dipeptide’s properties can contribute to the hydrogel’s elasticity, adhesion, and self-healing abilities .

Agriculture: Soil Amendment and Plant Growth

In agriculture, FA-Glu-Glu-OH could be explored for its role in soil amendment. It may improve soil properties such as nutrient content and water retention, thereby enhancing plant growth and crop yield. This application supports sustainable agricultural practices and food security .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSOTQMOAWBLFA-NDYVEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Glu-Glu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

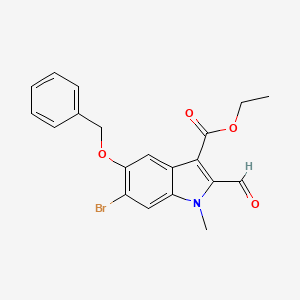

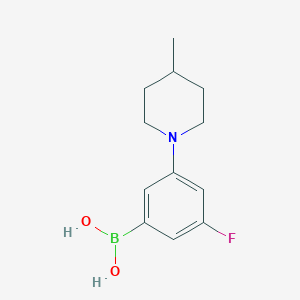

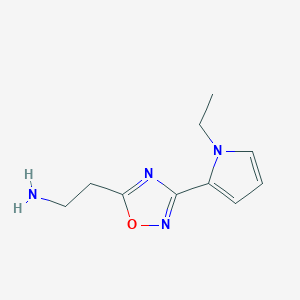

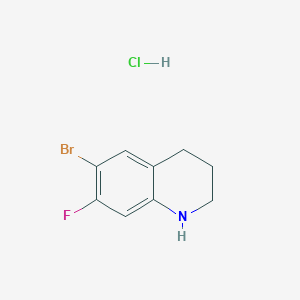

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)

![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)